molecular formula C7H4BrN3O2 B1326512 6-bromo-7-nitro-1H-benzo[d]imidazole CAS No. 281190-51-0

6-bromo-7-nitro-1H-benzo[d]imidazole

Cat. No.: B1326512
CAS No.: 281190-51-0
M. Wt: 242.03 g/mol
InChI Key: DIXVWNMTELJZIY-UHFFFAOYSA-N
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Description

6-bromo-7-nitro-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacology

Nitroimidazoles, including derivatives similar to 6-bromo-7-nitro-1H-benzo[d]imidazole, have been extensively studied for their applications in medicinal chemistry. These compounds are recognized for their antitumor, antibacterial, antifungal, antiparasitic, and antiviral properties. They are also investigated for their roles in artificial diagnostics and as pathological probes, showcasing their versatility in drug development and disease diagnosis (Li et al., 2018). The broad spectrum of biological activities associated with nitroimidazole derivatives highlights their significance in creating pharmacologically active compounds that address a range of therapeutic needs.

Antitumor Activity

Specifically, certain imidazole derivatives have been reviewed for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole, have shown promise in preclinical testing stages for cancer treatment. The structural variations within the imidazole derivatives contribute to their potential as antitumor agents, demonstrating the importance of chemical modification in enhancing biological activity (Iradyan et al., 2009).

Therapeutic Potential

Benzimidazole, another closely related compound, has been extensively reviewed for its therapeutic potential across a myriad of applications, including antimicrobial, antiviral, antiparasitic, antihypertensive, and anticancer activities. The presence of the benzimidazole core in various biological agents underscores its importance as a scaffold in drug development. This suggests that derivatives like this compound could also possess significant therapeutic potential, warranting further exploration in the development of new therapeutic compounds (Babbar et al., 2020).

Antimicrobial and Antifungal Agents

Azole derivatives, including imidazole and benzimidazole compounds, have been recognized for their potent antimicrobial and antifungal properties. Recent advances in this area highlight the importance of structural modifications to enhance biological activity, indicating the potential for this compound to serve as a basis for developing new antimicrobial agents (Emami et al., 2022).

Mechanism of Action

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is included in chemical sciences, biological sciences and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .

Safety and Hazards

While specific safety and hazard information for 6-bromo-7-nitro-1H-benzo[d]imidazole is not available, similar compounds like 6-Bromo-1-methyl-1H-benzo[d]imidazole have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

5-bromo-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXVWNMTELJZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648623
Record name 5-Bromo-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281190-51-0
Record name 5-Bromo-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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